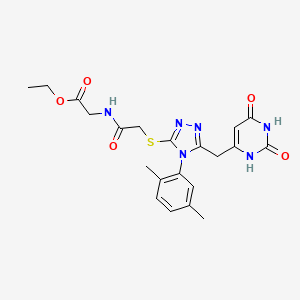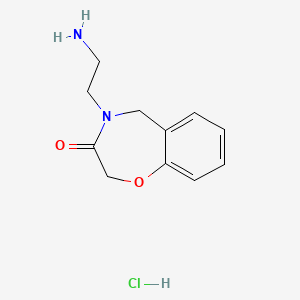
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride” is also known as AEBSF . It is a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Da . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, nevertheless AEBSF is more stable at low pH values .
Chemical Reactions Analysis
AEBSF is targeted to covalently modify the hydroxyl of serine residues, where it causes an additional 183.0354 Da to be added to each modified residue . Both AEBSF and PMSF are sulfonyl fluorides and are sulfonylating agents . Sulfonyl fluorides act by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative .
Physical And Chemical Properties Analysis
AEBSF has a molar mass of 239.69 g/mol . It is soluble in water up to 200 mg/mL . It is stable for up to six months if stored refrigerated at a pH of less than 7 .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics
Research has highlighted the unique pharmacokinetic properties of benzodiazepine derivatives, noting their sedative, antianxiety, and hypnotic effects. Lorazepam, a closely related compound, showcases a pharmacokinetic profile characterized by rapid CNS penetration, dose-dependent CNS depression, and a relatively short half-life due to direct conjugation to glucuronic acid, leading to a water-soluble metabolite. This property results in minimal transformation into active metabolic intermediates, contrasting with other benzodiazepines like diazepam (Ameer & Greenblatt, 1981).
Synthetic and Biological Activity
Compounds within the 2,3-benzodiazepine and 1,5-benzoxazepine families have been synthesized and evaluated for their biological activities. These derivatives exhibit significant pharmacological properties, including anticancer, antibacterial, and antifungal activities. The synthetic versatility of these compounds allows for the development of potential drugs for treating neurological disorders such as Alzheimer's and Parkinson's diseases (Földesi, Volk, & Milen, 2018; Stefaniak & Olszewska, 2021).
Therapeutic Studies and Mechanisms of Action
Research on 1,5-benzoxazepine derivatives points towards their therapeutic applications, notably in memory enhancement and cognitive function improvement. The pro-cognitive effects of certain peptides, possibly mediated by interactions with dopamine receptors, highlight the intricate mechanisms by which these compounds may influence neurological pathways, potentially opening avenues for therapeutic interventions in cognitive disorders (Braszko, 2010).
Chemical and Antimicrobial Properties
The chemical structure and antimicrobial potential of benzoxazinoids, including benzoxazepines, have been studied, with a focus on their role as plant defense metabolites and their applications in developing new antimicrobial agents. This research underscores the potential of these compounds in addressing resistance to current antimicrobial treatments (de Bruijn, Gruppen, & Vincken, 2018).
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride, also known as AEBSF, is serine proteases . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the enzyme’s active site, preventing it from catalyzing its substrate .
Biochemical Pathways
By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, it can inhibit enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes are involved in various pathways, including blood clotting, inflammation, and digestion .
Pharmacokinetics
It’s important to note that aebsf undergoes hydrolysis at ph values greater than 7 .
Result of Action
The inhibition of serine proteases by AEBSF can have various molecular and cellular effects. For example, it can prevent the degradation of proteins during purification processes . In a biological context, it can modulate processes like inflammation and blood clotting by inhibiting the enzymes involved .
Action Environment
The action of AEBSF is influenced by environmental factors such as pH. It is more stable at low pH values, but undergoes hydrolysis at pH values greater than 7 . Therefore, the efficacy and stability of AEBSF can be affected by the pH of its environment .
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-5-6-13-7-9-3-1-2-4-10(9)15-8-11(13)14;/h1-4H,5-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFAHQFEUXAEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

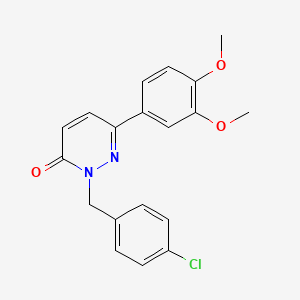
![1-[(2-Chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2801452.png)

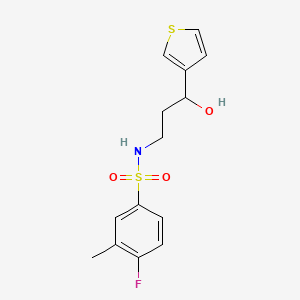
![N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2801455.png)
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2801456.png)

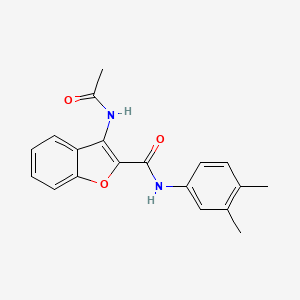
![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)



![3-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2801471.png)
